molecular formula C9H10INO2 B12805537 4-Iodophenylalanine i-123 CAS No. 60345-87-1

4-Iodophenylalanine i-123

Cat. No.: B12805537
CAS No.: 60345-87-1
M. Wt: 287.09 g/mol
InChI Key: PZNQZSRPDOEBMS-GBVUCJOHSA-N
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Description

4-Iodophenylalanine i-123 is a radiolabeled amino acid derivative of phenylalanine, where an iodine-123 isotope is substituted at the para position of the benzene ring. This compound is primarily used in nuclear medicine for diagnostic imaging due to its radioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenylalanine i-123 typically involves the iodination of phenylalanine. One common method is the melt method, where phenylalanine is reacted with iodine-123 under specific conditions . Another method involves the use of a tin precursor, which is converted to radioiodinated 4-iodophenylalanine through a two-step or single-step synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the preparation of the tin precursor, followed by radioiodination and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodophenylalanine i-123 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives .

Mechanism of Action

The mechanism of action of 4-Iodophenylalanine i-123 involves its uptake by amino acid transporters in cells. Once inside the cell, the compound is incorporated into metabolic pathways, allowing for imaging of metabolic activity. The radioactive iodine-123 emits gamma rays, which can be detected by imaging devices such as SPECT (Single Photon Emission Computed Tomography) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodophenylalanine i-123 is unique due to its specific use of iodine-123, which has favorable properties for diagnostic imaging, including a suitable half-life and gamma emission energy. This makes it particularly useful for high-resolution imaging in nuclear medicine .

Properties

CAS No.

60345-87-1

Molecular Formula

C9H10INO2

Molecular Weight

287.09 g/mol

IUPAC Name

(2S)-2-amino-3-(4-(123I)iodanylphenyl)propanoic acid

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-4

InChI Key

PZNQZSRPDOEBMS-GBVUCJOHSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[123I]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I

Origin of Product

United States

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